molecular formula C15H15N3O5Se B11463103 2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463103
M. Wt: 396.27 g/mol
InChI Key: JUUFZXKJXQOCGU-UHFFFAOYSA-N
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Description

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one is a complex heterocyclic compound that features a unique combination of selenium and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with methoxy groups in the presence of a suitable catalyst.

    Selenazolo ring formation: This involves the cyclization of a precursor containing selenium and nitrogen atoms under controlled conditions.

    Final assembly: The benzodioxole and selenazolo moieties are then coupled together, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: Potential use in the development of organic semiconductors.

    Biology: Study of its interactions with enzymes and proteins.

    Industry: Potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The selenium atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: Similar structure but contains sulfur instead of selenium.

    2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]oxazolo[4,5-b]pyridin-5(4H)-one: Similar structure but contains oxygen instead of selenium.

Uniqueness

The presence of selenium in 2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, which are not observed in its sulfur or oxygen analogs.

Properties

Molecular Formula

C15H15N3O5Se

Molecular Weight

396.27 g/mol

IUPAC Name

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5Se/c1-20-10-6(3-8-11(12(10)21-2)23-5-22-8)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

JUUFZXKJXQOCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3[Se]C(=N4)N)OCO2)OC

Origin of Product

United States

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